molecular formula C10H13NO4S B2812544 Ethyl 2-amino-4-methylsulphonylbenzoate CAS No. 2025442-34-4

Ethyl 2-amino-4-methylsulphonylbenzoate

Cat. No.: B2812544
CAS No.: 2025442-34-4
M. Wt: 243.28
InChI Key: WMXCGKNVTMYQLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylsulphonylbenzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a methylsulfonyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-methylsulphonylbenzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The methylsulfonyl group can be introduced through sulfonation reactions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methylsulphonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 2-amino-4-methylsulphonylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-methylsulphonylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can affect the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-methylsulphonylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the sulfonyl group, which affects its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.

    2-Amino-4-methylsulphonylbenzoic acid: The absence of the ester group makes it more acidic and alters its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-amino-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXCGKNVTMYQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-nitro-4-methylsulphonylbenzoate (10.0 g) in methanol was hydrogenated over 5% palladium on charcoal catalyst (1.2 g) at room temperature and atmospheric pressure. The resultant slurry was filtered and the filtrate was evaporated to dryness to give ethyl 2-amino-4-methylsulphonylbenzoate (6.5 g) as a yellow solid NMR (CDC3) 1.4(t,3H) 3.1(s,3H) 4.35(q,2H) 6.1(bs,2H) 7.0(d, 1H) 7.2(s, 1H) 7.95(d, 1H).
Name
ethyl 2-nitro-4-methylsulphonylbenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Three

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